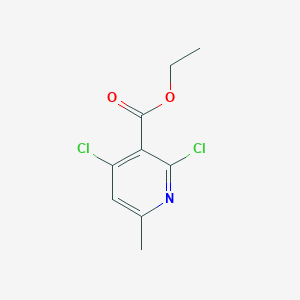

Ethyl 2,4-dichloro-6-methylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJVVLTQSOWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345489 | |

| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86129-63-7 | |

| Record name | Ethyl 2,4-dichloro-6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86129-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various chemical and pharmaceutical applications. The described methodology is based on the chlorination of a dihydroxy-nicotinate precursor, a robust and adaptable route for the synthesis of this class of compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate. This intermediate is then subjected to a chlorination reaction to yield the final product. This pathway is advantageous due to the availability of starting materials and the relatively straightforward nature of the transformations.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

This procedure outlines the synthesis of the dihydroxy intermediate from ethyl 3-aminocrotonate and diethyl malonate.

Reaction: Ethyl 3-aminocrotonate + Diethyl malonate → Ethyl 2,4-dihydroxy-6-methylnicotinate

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ammonium chloride

-

Basic activated carbon

-

Water

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol).

-

Subsequently, add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

-

Upon completion of the reaction, cool the system to 50-60 °C.

-

Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause the precipitation of a solid.

-

Collect the solid by filtration.

-

Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of Ethyl 2,4-dihydroxy-6-methylnicotinate.[1]

Step 2: Synthesis of this compound

This protocol describes the chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate using phosphorus oxychloride. This procedure is adapted from the synthesis of the analogous compound, Ethyl 4,6-dichloronicotinate.[2]

Reaction: Ethyl 2,4-dihydroxy-6-methylnicotinate + Phosphorus oxychloride (POCl₃) → this compound

Materials:

-

Ethyl 2,4-dihydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, slowly add Ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for a minimum of 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully and slowly pour the residue into a beaker of ice water with stirring.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solution under vacuum to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (%) | Reference |

| Ethyl 3-aminocrotonate | 129.16 | 100 | 0.7752 | - | - | [1] |

| Diethyl malonate | 160.17 | - | - | - | - | [1] |

| Sodium ethoxide | 68.05 | 65 | 0.9559 | - | - | [1] |

| Ethyl 2,4-dihydroxy-6-methylnicotinate | 197.19 | 125 | 0.634 | 81.85 | 99.5 (HPLC) | [1] |

Note: Quantitative data for the second step (chlorination) is not explicitly available in the searched literature for this specific substrate. The yield is expected to be comparable to similar chlorination reactions of hydroxypyridines.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with significant potential in the fields of agrochemicals and pharmaceuticals. Its chemical structure, characterized by a substituted pyridine ring, offers a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, spectroscopic data, and a proposed biological mechanism of action are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of two chlorine atoms and an ethyl ester group on the pyridine ring dictates its solubility and reactivity. It is generally insoluble in water but soluble in common organic solvents.[1]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate |

| CAS Number | 86129-63-7 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Appearance | Off-white solid |

| Melting Point | 53-57 °C |

| Boiling Point | 298.2 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the chlorination of a nicotinic acid derivative followed by esterification, or the condensation of a substituted pyridine with an ethyl acetoacetate.[2]

Synthesis Workflow

A general workflow for the synthesis of this compound is depicted below. This process typically starts from 6-methylnicotinic acid, which is then subjected to chlorination and subsequent esterification.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Chlorination and Esterification

This protocol details a two-step synthesis of this compound from 6-methylnicotinic acid.

Step 1: Synthesis of 2,4-dichloro-6-methylnicotinic acid

-

To a stirred solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent such as toluene, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for several hours (e.g., 3-5 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The resulting precipitate, 2,4-dichloro-6-methylnicotinic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

The dried 2,4-dichloro-6-methylnicotinic acid (1 equivalent) is dissolved in an excess of absolute ethanol, which acts as both solvent and reactant.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 78 °C) for several hours (e.g., 4-6 hours), with reaction progress monitored by TLC.

-

Upon completion, the excess ethanol is removed by distillation.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Predicted ¹H NMR Data |

| Proton Assignment |

| Pyridine-H (singlet) |

| -OCH₂CH₃ (quartet) |

| -CH₃ (singlet) |

| -OCH₂CH₃ (triplet) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Predicted ¹³C NMR Data |

| Carbon Assignment |

| C=O (ester) |

| Pyridine C-Cl |

| Pyridine C-CH₃ |

| Pyridine C-H |

| -OC H₂CH₃ |

| -C H₃ |

| -OCH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted IR Data |

| Functional Group |

| C=O (ester) stretch |

| C-Cl stretch |

| C-O (ester) stretch |

| C-H (aromatic) stretch |

| C-H (aliphatic) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (234.08). The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO).

Biological Activity and Proposed Mechanism of Action

This compound has been investigated for its potential as an insecticide and herbicide.[2] Its structural similarity to nicotinic compounds suggests that it may interact with nicotinic acetylcholine receptors (nAChRs) in insects.[2] This mode of action is characteristic of the neonicotinoid class of insecticides.

Proposed Signaling Pathway (Insecticidal Action)

The proposed mechanism of action involves the binding of this compound to the postsynaptic nAChRs in the insect central nervous system. This leads to the continuous stimulation of the receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

Caption: Proposed insecticidal mechanism of this compound.

Conclusion

This compound is a synthetically accessible compound with promising biological activities. This guide has provided a detailed overview of its chemical properties, a reproducible synthesis protocol, and expected spectroscopic data for its characterization. The proposed mechanism of action as a neonicotinoid-like insecticide provides a basis for further investigation into its potential applications in crop protection. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2,4-dichloro-6-methylnicotinate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dichloro-6-methylnicotinate, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its core physical data, outlines experimental methodologies for its characterization, and presents a visual representation of its synthesis workflow.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₉H₉Cl₂NO₂.[1] It is recognized by its CAS number 86129-63-7.[1][2] At room temperature, it exists as an off-white solid.[1] The structure of the molecule, featuring two chlorine atoms and a methyl group on a nicotinic acid ethyl ester base, contributes to its specific chemical reactivity and physical characteristics.[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |

| CAS Number | 86129-63-7 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 53 to 57 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | [1] |

| InChI | InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-6(10)4-5(2)12-8(7)11/h4H,3H2,1-2H3 | [1] |

| SMILES | CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | [1] |

Experimental Protocols and Characterization

The synthesis and characterization of this compound involve standard organic chemistry techniques. While specific, detailed experimental protocols for the determination of each physical property are not extensively published, the general methodologies for its synthesis and structural confirmation are well-established.

A common route for the synthesis of this compound involves the chlorination of a nicotinic acid derivative.[1] Another potential method is the condensation of ethyl acetoacetate with a suitably substituted pyridine.[1]

A generalized workflow for its synthesis can be outlined as follows:

-

Reaction Setup: The starting materials (e.g., a nicotinic acid derivative) are dissolved in a suitable solvent within a reaction vessel.

-

Reagent Addition: A chlorinating agent is added, often under controlled temperature conditions to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is typically quenched, and the aqueous and organic layers are separated.

-

Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield the final, pure compound.

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the ester carbonyl group (C=O) and the C-Cl bonds.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Ethyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of Ethyl 2,4-dichloro-6-methylnicotinate. The information is curated for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and organic synthesis.

Core Molecular and Physical Properties

This compound is a chlorinated pyridine derivative with potential applications in various fields of chemical research. Its key identifying and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 86129-63-7 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 53-57 °C | [1] |

| Boiling Point | 298.2 °C at 760 mmHg | |

| Solubility | Poorly soluble in water, soluble in organic solvents. |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the chlorination of a nicotinic acid derivative followed by esterification. Researchers have also utilized the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[1] The structural confirmation and purity assessment of the final compound are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Representative Synthesis Protocol

The following protocol is a representative example of a synthetic route that could be employed for the preparation of this compound, based on established chemical principles for related compounds.

Step 1: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid

This step is adapted from a patented process for the synthesis of 6-methylnicotinic acid esters.

-

Reaction Setup: In a suitable reaction vessel, 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.

-

Oxidation: The mixture is heated to a temperature range of 140-225 °C. At least 3 moles of nitric acid per mole of the starting pyridine are added to the heated mixture. During the addition, water and/or diluted nitric acid are continuously distilled off.

-

Work-up: The distillation is continued after the nitric acid addition is complete until all water and excess nitric acid are removed, yielding 6-methylnicotinic acid.

Step 2: Chlorination of 6-methylnicotinic acid

-

Reaction Setup: 6-methylnicotinic acid is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to introduce the two chlorine atoms onto the pyridine ring. This reaction is typically performed in an inert solvent under reflux conditions.

-

Work-up: Upon completion of the reaction, the excess chlorinating agent is removed under reduced pressure. The crude 2,4-dichloro-6-methylnicotinic acid is then purified, for example, by recrystallization.

Step 3: Esterification to this compound

-

Reaction Setup: The purified 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. The resulting spectra are used to confirm the presence of the ethyl, methyl, and pyridine ring protons and carbons, and their respective chemical environments.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, and characteristic peaks for the C=O of the ester, C-Cl bonds, and the aromatic pyridine ring are identified to confirm the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via a gas chromatography (GC) or liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrum is obtained, and the molecular ion peak is analyzed to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities and Mechanisms of Action

This compound has been investigated for its potential as an insecticide and an herbicide.[1] Its structural features suggest possible mechanisms of action related to known classes of agrochemicals.

Hypothesized Herbicidal Mechanism of Action: Auxin Mimicry

The dichlorinated pyridine ring structure of this compound is analogous to synthetic auxin herbicides like 2,4-D. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The proposed signaling pathway is depicted below.

Hypothesized Auxin Mimicry Pathway

Hypothesized Insecticidal Mechanism of Action: nAChR Agonism

The nicotinic acid ester moiety of the molecule suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) in insects. Neonicotinoid insecticides act as agonists at these receptors, causing overstimulation of the nervous system, which leads to paralysis and death. A simplified logical workflow of this proposed mechanism is shown below.

Hypothesized nAChR Agonist Workflow

Experimental Protocols for Biological Activity Assessment

To investigate the hypothesized mechanisms of action, the following experimental approaches could be employed.

Plant Growth Regulation Assay (Herbicidal Activity)

-

Objective: To determine the effect of this compound on the growth of a model plant species (e.g., Arabidopsis thaliana).

-

Methodology:

-

Prepare a series of dilutions of the test compound in a suitable solvent.

-

Grow seedlings of the model plant on a nutrient-rich agar medium.

-

Apply the different concentrations of the compound to the growth medium or directly to the seedlings.

-

Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

-

Incubate the plants under controlled light and temperature conditions.

-

Measure relevant growth parameters (e.g., root length, hypocotyl elongation, overall biomass) over a set period.

-

Analyze the dose-response relationship to determine the effective concentration for growth inhibition.

-

Nicotinic Acetylcholine Receptor Binding Assay (Insecticidal Activity)

-

Objective: To assess the binding affinity of this compound to insect nAChRs.

-

Methodology:

-

Prepare membrane fractions from a source rich in insect nAChRs (e.g., insect brains or a cell line expressing the receptor).

-

Use a radiolabeled ligand known to bind to nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine).

-

Perform a competitive binding assay by incubating the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.

-

Separate the bound and free radioligand using a suitable method (e.g., filtration).

-

Quantify the amount of bound radioactivity.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to assess its binding affinity.

-

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis routes and biological mechanisms of action.

References

An In-depth Technical Guide to Ethyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,4-dichloro-6-methylnicotinate, a substituted pyridine derivative of interest in various chemical and biological research fields. The document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Properties

The IUPAC name for this compound is ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate .[1][2] It is a synthetic organic compound characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl carboxylate group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate | [1][2] |

| CAS Number | 86129-63-7 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 234.08 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 53-57 °C | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1Cl)C)Cl | [1] |

| InChI Key | ZNFJVVLTQSOWJY-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The common strategies involve the modification of a pre-existing nicotinic acid or pyridine core.

Key Synthesis Routes:

-

Chlorination and Esterification of Nicotinic Acid Derivatives: This is a primary route that begins with a suitable 6-methylnicotinic acid precursor. The pyridine ring undergoes chlorination to introduce the two chloro-substituents, followed by a classic Fischer esterification with ethanol in the presence of an acid catalyst to yield the final product.[1]

-

Condensation Reaction: An alternative method involves the condensation of ethyl acetoacetate with a 2,4-dichloro-6-methylpyridine intermediate.[1]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of the target compound. The following protocols are representative methodologies.

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Chlorination:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 6-methylnicotinic acid precursor.

-

Slowly add a chlorinating agent (e.g., phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride) in excess.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the chlorinated intermediate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Esterification:

-

Dissolve the crude chlorinated nicotinic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[1]

-

Heat the mixture to reflux for several hours, again monitoring by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the excess ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, off-white solid.[1]

-

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the presence of the ethyl, methyl, and pyridine ring protons and carbons at their expected chemical shifts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition (C₉H₉Cl₂NO₂).

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify key functional groups, such as the C=O stretch of the ester and the characteristic vibrations of the substituted pyridine ring.

Biological Activity and Applications

This compound is primarily recognized for its role as a chemical intermediate and its potential biological activities.

-

Agrochemical Research: The compound has been investigated for its potential as an insecticide and herbicide.[1] It is believed to interfere with critical metabolic pathways in certain pests.[1]

-

Pharmaceutical Research: Due to its structural similarity to nicotinic compounds, it has been considered for its potential to interact with acetylcholine receptors, although this area requires further investigation.[1] It also serves as a building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1]

The following diagram illustrates the conceptual relationship between the compound and its potential biological interactions.

Safety and Handling

This compound is known to cause skin and eye irritation upon contact.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Starting Materials for Ethyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various chemical syntheses. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to effectively source and synthesize this compound.

Executive Summary

The synthesis of this compound can be approached through several synthetic pathways. The most prominent and industrially relevant route commences with the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid. This is followed by the formation of an intermediate, ethyl 2,4-dihydroxy-6-methylnicotinate, which is subsequently chlorinated to yield the final product. This guide will provide a detailed examination of this primary route, including experimental protocols and quantitative data for each key transformation.

Synthetic Pathway Overview

The principal synthetic pathway to this compound is a multi-step process that begins with readily available starting materials. The key transformations are outlined below:

-

Oxidation: 2-Methyl-5-ethylpyridine is oxidized to form 6-methylnicotinic acid.

-

Condensation and Cyclization: 6-Methylnicotinic acid is proposed to be a precursor to ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate. A plausible synthetic route to this intermediate involves the condensation of ethyl acetoacetate and ethyl cyanoacetate in the presence of a base, followed by cyclization.

-

Chlorination: The dihydroxy intermediate is chlorinated to yield the final product, this compound.

This guide will now delve into the specifics of each of these steps.

Data Presentation: Summary of Key Reactions

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine

| Starting Material | Reagents | Reaction Conditions | Yield |

| 2-Methyl-5-ethylpyridine | Nitric acid, Sulfuric acid | 140-225°C | 65-70%[1] |

Table 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

| Starting Materials | Reagents | Reaction Conditions | Yield | Purity |

| Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol | 80-90°C, 24 hours | 81.85% | 99.5% (HPLC)[2] |

Table 3: Synthesis of this compound from Ethyl 2,4-dihydroxy-6-methylnicotinate (Analogous Reaction)

| Starting Material | Reagent | Reaction Conditions | Yield |

| Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | Reflux, 2 hours | 90%[3] |

Note: The data for the chlorination step is based on a closely related analog, as a specific protocol for the target molecule's precursor was not available in the searched literature.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine

This industrial-scale procedure involves the oxidation of 2-methyl-5-ethylpyridine.

Materials:

-

2-Methyl-5-ethylpyridine

-

Concentrated Sulfuric Acid

-

60% Nitric Acid

-

Methanol

-

Ammonium hydroxide

-

Methylene dichloride (MDC)

Procedure:

-

Charge a suitable reactor with concentrated sulfuric acid and a catalyst (e.g., ammonium vanadate) and cool the mixture to 20°C.

-

Add 2-methyl-5-ethylpyridine over a period of 30 minutes.

-

Heat the reaction mixture to 158-160°C.

-

Add 60% nitric acid over a period of 12 hours, while continuously distilling off water and/or diluted nitric acid.

-

After the addition is complete, cool the mixture to 50°C.

-

Add methanol and reflux the mixture for 6 hours at 60-70°C to facilitate esterification of the newly formed carboxylic acid.

-

Distill off the excess methanol and cool the reaction mixture to 25°C.

-

Adjust the pH of the mixture to 7.0 using ammonium hydroxide.

-

Extract the product with methylene dichloride.

-

Distill off the solvent and perform fractional distillation of the residue to obtain methyl 6-methylnicotinate. For the purpose of obtaining 6-methylnicotinic acid, the ester can be hydrolyzed under basic conditions.

Protocol 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

This protocol describes the synthesis of the key dihydroxy intermediate.[2]

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Activated carbon

-

Ammonium chloride

Procedure:

-

To a reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).

-

Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

-

Upon completion of the reaction, cool the system to 50-60°C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

-

Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.

-

Collect the solid by filtration and dry at 50-60°C to yield white, needle-like crystals of ethyl 2,4-dihydroxy-6-methylnicotinate (125 g, 81.85% yield, 99.5% HPLC purity).[2]

Protocol 3: Synthesis of this compound (Based on an Analogous Reaction)

This procedure is adapted from the synthesis of ethyl 4,6-dichloronicotinate and outlines the chlorination of the dihydroxy intermediate.[3]

Materials:

-

Ethyl 2,4-dihydroxy-6-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Slowly add ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate (EtOAc).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under vacuum to yield the crude this compound. Further purification may be achieved by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of "Ethyl 2,4-dichloro-6-methylnicotinate" from nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to obtain Ethyl 2,4-dichloro-6-methylnicotinate, a valuable intermediate in medicinal chemistry and drug development. While a direct conversion from nicotinic acid is not readily achievable, this guide details a robust two-step synthesis commencing from readily available precursors. The methodology encompasses the formation of a dihydroxy nicotinic acid ester intermediate, followed by a dichlorination step.

Executive Summary

The synthesis of this compound is presented via a two-step pathway:

-

Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate: A condensation reaction between ethyl 3-aminocrotonate and diethyl malonate in the presence of a base.

-

Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate: The dihydroxy intermediate is converted to the target dichlorinated product using a chlorinating agent such as phosphorus oxychloride.

This guide provides detailed experimental protocols for each step, a summary of quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

This initial step involves the synthesis of the key intermediate, Ethyl 2,4-dihydroxy-6-methylnicotinate, through a condensation reaction.

Experimental Protocol

-

To a suitable reaction vessel, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).

-

Slowly heat the reaction mixture to 80-90 °C with stirring and maintain at reflux for 24 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to 50-60 °C.

-

Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause the precipitation of a solid.

-

Collect the solid by filtration and dry at 50-60 °C to yield the product as white, needle-like crystals.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 3-aminocrotonate | [1] |

| Reagents | Diethyl malonate, Sodium ethoxide, Anhydrous ethanol | [1] |

| Reaction Temperature | 80-90 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Product | Ethyl 2,4-dihydroxy-6-methylnicotinate | [1] |

| Yield | 81.85% | [1] |

| Purity (HPLC) | 99.5% | [1] |

Experimental Workflow

Step 2: Chlorination of Ethyl 2,4-dihydroxy-6-methylnicotinate

In the final step, the hydroxyl groups of the intermediate are replaced with chlorine atoms to yield the target compound. This procedure is based on analogous chlorinations of similar dihydroxypyridine derivatives.[2][3]

Experimental Protocol

-

In a well-ventilated fume hood, slowly add Ethyl 2,4-dihydroxy-6-methylnicotinate (e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (POCl₃, e.g., 500 mL).

-

Heat the reaction mixture to reflux and maintain for 2 hours. The reaction should be monitored by TLC to ensure completion.

-

After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cautiously pour the residue into ice water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under vacuum to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.[2][3]

Quantitative Data

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | [2] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2 hours | [2] |

| Product | Ethyl 4,6-dichloronicotinate | [2] |

| Yield | 90% | [2] |

Note: The quantitative data is for a closely related analogous reaction and may serve as a strong starting point for the optimization of this specific synthesis.

Experimental Workflow

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The provided experimental protocols, quantitative data from analogous reactions, and visual workflows offer a solid foundation for researchers and drug development professionals to produce this key chemical intermediate. Standard laboratory safety precautions should be strictly adhered to, particularly when handling phosphorus oxychloride.

References

Unveiling the Solubility Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Ethyl 2,4-dichloro-6-methylnicotinate (CAS No. 86129-63-7), a key intermediate in various chemical syntheses. While precise quantitative solubility data remains limited in publicly accessible literature, this document consolidates the existing qualitative information, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.

Core Solubility Data

The solubility of this compound is characterized by its lipophilic nature, a consequence of the ethyl ester group and the two chlorine substituents on the pyridine ring. This chemical structure dictates its poor solubility in aqueous solutions and favorable solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Observed Solubility |

| Aqueous | Water, Buffer Solutions | Insoluble / Poorly Soluble[1] |

| Organic | Common organic solvents | Good Solubility[1] |

It is noted that the compound is not likely to be mobile in the environment due to its low water solubility.[2]

Experimental Protocols for Solubility Determination

To ascertain quantitative solubility, standardized and rigorous experimental procedures are necessary. The following section details a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Thermodynamic Solubility Assessment: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a substance in a given solvent at a specific temperature.

Principle: A supersaturated solution of the compound is prepared and agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of clear glass vials, each containing a precise volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, etc.).

-

Ensure a sufficient excess of the solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a syringe equipped with a suitable filter (e.g., a 0.22 µm PVDF or PTFE filter compatible with the solvent) is crucial.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method for such analyses.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from replicate experiments. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

References

Technical Guide: Physicochemical Properties of Ethyl 2,4-dichloro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of Ethyl 2,4-dichloro-6-methylnicotinate, a key intermediate in various synthetic pathways. The document outlines its physicochemical data, a detailed experimental protocol for melting point determination, and a representative synthetic workflow.

Physicochemical Data

This compound is an off-white solid at room temperature. Its key physical property, the melting point, is summarized in the table below. This property is crucial for its identification, purity assessment, and handling in a laboratory setting.

| Property | Value | Source |

| Melting Point | 53 - 57 °C | |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| Appearance | Off-white solid | |

| CAS Number | 86129-63-7 |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus. This technique provides a melting range, which is indicative of the compound's purity. A narrow range, typically 0.5-1.0°C, suggests a high degree of purity.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[1][2] If necessary, gently grind the crystalline solid using a mortar and pestle.[1]

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[3][4] The packed sample height should be between 2-4 mm.[5]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[2]

-

Set the apparatus to heat rapidly to a temperature approximately 10-20°C below the expected melting point of 53°C.[4][6]

-

Once the temperature is near the expected melting point, reduce the heating rate to about 1-2°C per minute.[6] This slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Carefully remove and dispose of the capillary tube in a designated glass waste container.

-

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process. A generalized workflow for its synthesis is depicted below. This process often involves the chlorination of a nicotinic acid derivative followed by esterification.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. westlab.com [westlab.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aquaterra.hu [aquaterra.hu]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS | Research SOP [researchsop.com]

Spectroscopic Profile of Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide

Introduction

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 2,4-dichloro-6-methylnicotinate. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the ethyl ester protons, and the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Pyridine ring) | 7.0 - 7.5 | Singlet (s) | 1H |

| -OCH₂ CH₃ (Ethyl ester) | 4.2 - 4.5 | Quartet (q) | 2H |

| -CH₃ (Pyridine ring) | 2.5 - 2.8 | Singlet (s) | 3H |

| -OCH₂CH₃ (Ethyl ester) | 1.2 - 1.5 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | 160 - 165 |

| C -Cl (C2, C4) | 145 - 155 |

| C -CH₃ (C6) | 155 - 160 |

| C -H (C5) | 120 - 125 |

| Pyridine Ring Carbon (C3) | 125 - 130 |

| -OCH₂ CH₃ (Ethyl ester) | 60 - 65 |

| -CH₃ (Pyridine ring) | 20 - 25 |

| -OCH₂CH₃ (Ethyl ester) | 13 - 16 |

Table 3: Predicted IR Absorption Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bonds, and aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) Stretch | 1720 - 1740 |

| C-O (Ester) Stretch | 1200 - 1300 |

| Aromatic C=C Stretch | 1550 - 1600 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

| C-Cl Stretch | 700 - 850 |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

| m/z Value | Interpretation |

| ~233/235/237 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peak cluster |

| ~204/206/208 | Loss of ethyl group (-C₂H₅) |

| ~188/190/192 | Loss of ethoxy group (-OC₂H₅) |

| ~160/162/164 | Loss of carboxylate group (-COOC₂H₅) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[3][4]

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Tune the probe and shim the magnetic field to achieve homogeneity.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

The following is a general protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory:[4]

-

Sample Preparation : Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:[4]

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup : Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound is illustrated in the diagram below.

Caption: General workflow for spectroscopic analysis.

References

- 1. shd-pub.org.rs [shd-pub.org.rs]

- 2. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate | 86129-63-7 [sigmaaldrich.com]

Ethyl 2,4-dichloro-6-methylnicotinate: An In-Depth Technical Guide on its Potential as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloro-6-methylnicotinate is a synthetic organic compound with the chemical formula C₉H₉Cl₂NO₂.[1] Structurally, it is a derivative of nicotinic acid, featuring two chlorine atoms and a methyl group attached to the pyridine ring, with an ethyl ester functional group.[1] This compound has garnered interest for its potential biological activities, including its possible application as an insecticide and herbicide.[1] Its structural similarity to nicotinic compounds suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a well-established target for a major class of insecticides, the neonicotinoids.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, potential insecticidal activity, putative mechanism of action, and detailed experimental protocols relevant to the evaluation of this compound as an insecticide.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [5] |

| CAS Number | 86129-63-7 | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 53-57 °C | [1] |

| Boiling Point | 298.2 °C at 760 mmHg | [1] |

| Density | 1.320 ± 0.06 g/cm³ (predicted) | [1] |

| Flash Point | 134.1 ± 25.9 °C | [1] |

| LogP (estimated) | 2.5 - 3.5 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, generally involving the chlorination of a nicotinic acid precursor followed by esterification.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Representative Synthetic Protocol

Materials:

-

6-methylnicotinic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous ethanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 6-methylnicotinic acid is reacted with an excess of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure.

-

Esterification: The crude 2,4-dichloro-6-methylnicotinic acid is dissolved in anhydrous ethanol. A catalytic amount of sulfuric acid is added. The mixture is heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Insecticidal Activity

Research indicates that this compound has been investigated for its potential as an insecticide.[1] Its structural resemblance to neonicotinoids, a major class of insecticides, suggests that it may exhibit activity against a range of insect pests, particularly sucking insects like aphids.[2][3][4]

Quantitative Data (Analogous Compounds)

Specific insecticidal activity data for this compound is not publicly available. However, Table 2 presents LC₅₀ (lethal concentration for 50% of the population) values for some neonicotinoid analogues against the cowpea aphid (Aphis craccivora), which serves as an example of how the activity of the target compound could be quantified and compared.

| Compound | Target Pest | LC₅₀ (mmol L⁻¹) | Reference(s) |

| Imidacloprid | Aphis craccivora | 0.03502 | [2] |

| Analogue 7 | Aphis craccivora | 0.01567 | [2] |

| Analogue 9 | Aphis craccivora | 0.00974 | [2] |

| Analogue 12 | Aphis craccivora | 0.02494 | [2] |

| Analogue 13 | Aphis craccivora | 0.01893 | [2] |

Putative Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The insecticidal action of neonicotinoids is primarily due to their agonistic action on insect nicotinic acetylcholine receptors (nAChRs).[2][3][4] Given the structural features of this compound, it is hypothesized to act via a similar mechanism.

Signaling Pathway at the Insect Synapse

Caption: Putative signaling pathway of a nicotinoid insecticide at an insect synapse.

In the insect central nervous system, acetylcholine (ACh) is a major excitatory neurotransmitter.[7] When an action potential arrives at the presynaptic terminal, ACh is released into the synaptic cleft and binds to nAChRs on the postsynaptic membrane. This binding opens an integral ion channel, leading to an influx of sodium and potassium ions, depolarization of the postsynaptic membrane, and the generation of an action potential.[3] Neonicotinoid insecticides, and putatively this compound, act as agonists at these receptors.[2][3][4] They bind to the nAChR, often with higher affinity or slower dissociation than ACh, causing the ion channel to remain open. This leads to continuous nerve stimulation, resulting in hyperexcitation, paralysis, and ultimately the death of the insect.[8]

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and insecticidal evaluation of this compound, based on standard methodologies for similar compounds.

Insecticidal Bioassay: Leaf-Dip Method for Aphids

This protocol is adapted from standard methods for assessing insecticide toxicity against aphids.[9][10][11][12]

Objective: To determine the dose-response relationship and calculate the LC₅₀ of this compound against a target aphid species.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

-

Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.1%).

-

Host plant leaves (e.g., fava bean or cotton leaves for cowpea aphids).

-

Petri dishes with a layer of agar.

-

Fine paintbrush.

-

Synchronized population of adult apterous (wingless) aphids.

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound from the stock solution using distilled water containing the surfactant. A typical series might include 5-7 concentrations that are expected to cause between 10% and 90% mortality. A control solution containing only the solvent and surfactant in distilled water should also be prepared.

-

Leaf Dipping: Freshly excised host plant leaves are dipped into each test solution for a standardized time (e.g., 5-10 seconds). The leaves are then allowed to air dry on a paper towel.

-

Bioassay Setup: The treated leaf discs are placed, adaxial side up, on the agar surface in Petri dishes.

-

Insect Infestation: A set number of adult aphids (e.g., 20-30) are carefully transferred onto each leaf disc using a fine paintbrush.

-

Incubation: The Petri dishes are covered with ventilated lids and maintained under controlled conditions (e.g., 25 ± 1 °C, 50-60% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Mortality is assessed after a specific time period (e.g., 24, 48, or 72 hours). Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

-

Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The data are then subjected to probit analysis to determine the LC₅₀ value and its 95% confidence intervals.

Experimental Workflow for Insecticidal Bioassay

Caption: Experimental workflow for a leaf-dip insecticidal bioassay.

Conclusion

This compound presents a promising scaffold for the development of new insecticidal agents, largely due to its structural analogy to the highly effective neonicotinoid class of insecticides. The putative mechanism of action through the targeting of insect nAChRs provides a strong rationale for its potential efficacy. The synthetic pathways are accessible, and standardized bioassay protocols are available for robust evaluation of its insecticidal properties. Further research is warranted to determine the specific insecticidal spectrum and potency of this compound, including quantitative structure-activity relationship (QSAR) studies and toxicological profiling, to fully assess its potential as a viable pest management tool.

References

- 1. Buy this compound | 86129-63-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. benchchem.com [benchchem.com]

- 7. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. biochemjournal.com [biochemjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. ask-force.org [ask-force.org]

Ethyl 2,4-dichloro-6-methylnicotinate: A Technical Guide to its Potential as a Herbicide

For Researchers, Scientists, and Agricultural Development Professionals

Abstract: Ethyl 2,4-dichloro-6-methylnicotinate is a halogenated pyridine derivative with a chemical structure that suggests potential bioactivity. While noted primarily as a synthetic intermediate, its structural similarities to known pyridine carboxylic acid herbicides—a major class of synthetic auxin herbicides—warrant a thorough investigation into its herbicidal potential.[1][2][3] This document outlines a comprehensive framework for the evaluation of this compound, detailing its synthesis, proposed methodologies for herbicidal efficacy screening, a discussion of its potential mode of action, and a structured presentation of hypothetical screening data.

Chemical Profile and Synthesis

This compound is an off-white solid with the chemical formula C₉H₉Cl₂NO₂ and a melting point of 53-57 °C.[4] Its structure is characterized by a pyridine ring, a core component in many successful herbicides, substituted with two chlorine atoms, a methyl group, and an ethyl ester group.[2]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process.[4] A common route involves the chlorination of a 6-methylnicotinic acid precursor followed by esterification with ethanol.[4] The starting material, 6-methylnicotinic acid, can be produced via the oxidation of 2-methyl-5-ethylpyridine.[4] Characterization of the final product is typically confirmed using NMR spectroscopy, IR spectroscopy, and mass spectrometry.[4]

Caption: Generalized synthesis pathway for this compound.

Potential Mode of Action: Synthetic Auxin

The pyridine carboxylic acid scaffold of this compound strongly suggests a potential mode of action as a synthetic auxin herbicide (WSSA/HRAC Group 4).[1][5] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they cannot be effectively downregulated by the plant.[5] This leads to uncontrolled and disorganized cell division, elongation, and differentiation, ultimately resulting in plant death.[1][5]

At high concentrations, auxinic herbicides induce a cascade of phytotoxic effects, including leaf epinasty (downward curling), stem twisting, and inhibition of root and shoot growth.[1] Susceptible plants exhibit distorted new growth, followed by chlorosis and senescence.[1][3]

Simplified Auxin Signaling Pathway Disruption

Synthetic auxins like the putative this compound bind to auxin receptors (e.g., TIR1/AFB), promoting the degradation of Aux/IAA transcriptional repressor proteins. This de-repression allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to unregulated growth.

Caption: Disruption of auxin signaling by a synthetic auxin herbicide.

Experimental Protocols for Herbicidal Evaluation

A robust evaluation of this compound requires standardized bioassays. The following protocols outline a tiered screening approach.

General Workflow for Herbicide Screening

The process begins with synthesis and characterization, followed by primary screening in a controlled greenhouse environment using both pre- and post-emergence applications. Promising results would lead to secondary screening for dose-response analysis and finally, field trials under more variable conditions.

Caption: Overall workflow for evaluating herbicidal potential.

Protocol for Pre-Emergence Screening

This assay evaluates the compound's ability to control weeds before they emerge from the soil.

-

Test Species: Select a range of monocotyledonous (e.g., Avena fatua, wild oat; Echinochloa crus-galli, barnyardgrass) and dicotyledonous (e.g., Amaranthus retroflexus, redroot pigweed; Abutilon theophrasti, velvetleaf) indicator weed species.

-

Potting and Sowing: Fill plastic pots (e.g., 10 cm diameter) with a standardized sandy loam soil mix. Sow seeds of each test species at a depth of 1-2 cm.[6]

-

Herbicide Application: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) with a surfactant. Apply the test compound uniformly to the soil surface using a laboratory track sprayer calibrated to deliver a set volume (e.g., 200-400 L/ha).[7] Application rates for a primary screen could be 1000 and 2000 g a.i./ha.

-

Growth Conditions: Place pots in a greenhouse with controlled temperature (25/18°C day/night), humidity, and a 16-hour photoperiod. Water as needed to maintain soil moisture, initially by sub-irrigation to avoid disturbing the herbicide layer.[6]

-

Evaluation: At 14-21 days after treatment (DAT), assess efficacy by visually rating percent injury (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged shoots to calculate percent growth reduction compared to an untreated control.[7][8]

Protocol for Post-Emergence Screening

This assay evaluates the compound's effectiveness on established seedlings.

-

Plant Propagation: Grow test species (as listed in 3.2) in pots under greenhouse conditions until they reach the 2-3 leaf stage.[6]

-

Herbicide Application: Apply the herbicide formulation directly to the plant foliage using a calibrated laboratory track sprayer.[9][10] Ensure complete and uniform coverage. Use the same rates as the pre-emergence screen for initial testing.

-

Growth Conditions: Return plants to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.

-

Evaluation: At 14-21 DAT, visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) and calculate percent injury.[7] Determine the percent reduction in shoot biomass compared to untreated control plants.

Hypothetical Data Presentation

The following tables represent plausible outcomes from a primary screening study. Data is presented as percent visual injury, where a higher number indicates greater herbicidal activity.

Table 1: Hypothetical Pre-Emergence Herbicidal Activity (% Visual Injury at 21 DAT)